molecular formula C13H20OS B7996499 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol

2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7996499
M. Wt: 224.36 g/mol
InChI Key: WRCNPZNWMVGFTG-UHFFFAOYSA-N
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Description

2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol is an organic compound characterized by the presence of an ethylthio group attached to a phenyl ring, which is further connected to a butanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol typically involves the reaction of 4-(ethylthio)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol involves its interaction with molecular targets and pathways within biological systems. The ethylthio group and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Ethylthio)benzaldehyde: A precursor in the synthesis of 2-[4-(Ethylthio)phenyl]-3-methyl-butan-2-ol.

    2-[4-(Methylthio)phenyl]-3-methyl-butan-2-ol: A similar compound with a methylthio group instead of an ethylthio group.

    2-[4-(Ethylthio)phenyl]-butan-2-ol: A compound with a similar structure but lacking the methyl group on the butanol chain.

Uniqueness

This compound is unique due to the presence of both an ethylthio group and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-3-methylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20OS/c1-5-15-12-8-6-11(7-9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCNPZNWMVGFTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C)(C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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